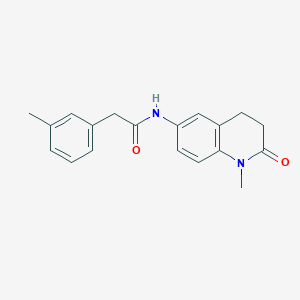

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-4-3-5-14(10-13)11-18(22)20-16-7-8-17-15(12-16)6-9-19(23)21(17)2/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBWTPRLUXNWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Acyl Chloride

Procedure :

- Synthesis of 2-(m-Tolyl)acetyl Chloride :

- Coupling Reaction :

- 1-Methyl-2-oxo-tetrahydroquinolin-6-amine (1.0 eq) is dissolved in DCM with triethylamine (2.0 eq). The acyl chloride (1.1 eq) is added dropwise at 0°C, and the reaction proceeds at room temperature for 12 hours.

- Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

- Purification : Recrystallization from ethanol/water (7:3) yields the product as white crystals (72% yield).

Key Data :

Coupling Agent-Mediated Amidation

Procedure :

- Activation of 2-(m-Tolyl)acetic Acid :

- A mixture of 2-(m-tolyl)acetic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in DCM is stirred at 0°C for 30 minutes.

- Amide Bond Formation :

Advantages :

Cyclocondensation Route

Procedure :

- Synthesis of 1-Methyl-2-oxo-tetrahydroquinoline-6-amine :

- Amidation :

- The amine is reacted with 2-(m-tolyl)acetic acid via Method 2.1 or 2.2.

Key Intermediate Characterization :

Optimization and Challenges

Solvent and Base Effects

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst are often used.

Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. For example:

- A study highlighted the synthesis of various tetrahydroquinoline derivatives and their evaluation against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for certain derivatives .

Anticancer Potential

The anticancer properties of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide have been explored through various in vitro studies:

- In a comprehensive investigation involving several synthesized compounds based on similar structural motifs, it was found that certain derivatives exhibited selective cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL for the most active compounds .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Research indicates that similar compounds can inhibit enzymes involved in critical metabolic pathways related to diseases such as cancer and neurodegenerative disorders. For instance, inhibition of acetylcholinesterase has been noted in related tetrahydroquinoline derivatives, suggesting a mechanism for potential therapeutic effects in neurodegenerative conditions .

Case Study 1: Antimicrobial Efficacy

A series of tetrahydroquinoline derivatives were synthesized and tested for antimicrobial activity against a panel of microorganisms. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Mycobacterium smegmatis, with some achieving MIC values of 6.25 µg/mL .

Case Study 2: Anticancer Activity Assessment

In a study evaluating the antiproliferative activity of synthesized compounds against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, several derivatives showed promising results with IC50 values indicating potent activity. The structure–activity relationship analysis revealed that modifications on the quinoline core significantly influenced cytotoxicity .

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle Variations

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide (Compound F740-0049): This analog replaces the 1-methyl group on the tetrahydroquinolinone with an ethyl group.

- 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide: The tetrahydroquinolin core is retained, but the substituent is a chloroacetamide group linked via a methylene bridge. The electron-withdrawing chlorine atom could increase reactivity in nucleophilic substitution reactions, contrasting with the electron-donating m-tolyl group in the target compound .

Substituent Modifications on the Acetamide Moiety

- 2-(4-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: The m-tolyl group is replaced with a 4-methoxyphenoxy group. The methoxy substituent introduces stronger electron-donating effects, which could influence receptor binding affinity or photostability .

- Compound A-412997 (Dopamine D4R Agonist): Shares the N-(m-tolyl)acetamide group but replaces the tetrahydroquinolinone with a pyridinyl-piperidine system. This structural divergence highlights how core heterocycles dictate receptor specificity; the tetrahydroquinolinone may favor interactions with auxin-related pathways over dopamine receptors .

Complex Derivatives with Additional Functional Groups

- Baxdrostat (CAS 1428652-17-8): Contains a 1-methyl-2-oxo-tetrahydroquinolin-6-yl group fused to a tetrahydroisoquinoline system.

Key Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains a tetrahydroquinoline moiety, which is known for various pharmacological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is . The presence of the tetrahydroquinoline ring system contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 304.36 g/mol |

| LogP | 2.7258 |

| Polar Surface Area | 45.871 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting cellular processes such as replication and transcription. Additionally, the acetamide group may mimic natural substrates in enzymatic reactions, potentially acting as an enzyme inhibitor.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfonamide group present in related compounds has been linked to enhanced antibacterial activity by interfering with folic acid synthesis in bacteria .

Anticancer Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide has been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and inhibiting cell cycle progression . The specific IC50 values for various cancer cell lines need to be determined through further experimental studies.

Case Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of tetrahydroquinoline derivatives against human breast cancer cell lines. It was found that certain modifications to the quinoline structure significantly enhanced cytotoxicity. For example, compounds with additional methyl or methoxy groups showed improved selectivity and potency against MCF-7 cells compared to their parent compounds .

Case Study 2: Enzyme Inhibition

Another research focus has been on the enzyme inhibition properties of similar sulfonamide-containing compounds. These compounds were tested against various enzymes involved in metabolic pathways relevant to cancer progression. Results indicated that modifications to the quinoline ring significantly affected their inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide, and how are key intermediates characterized?

- Methodology : The synthesis of structurally related acetamide derivatives typically involves multi-step reactions. For example, substituted m-toluidine can react with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(m-tolyl)acetamide intermediates. Subsequent alkylation or cyclization steps may introduce the tetrahydroquinoline moiety .

- Characterization : Intermediates and final products are validated using H/C NMR, IR spectroscopy, and HPLC for purity (>95%). For example, H NMR analysis of similar compounds (e.g., 2-chloro-N-(m-tolyl)acetamide derivatives) reveals characteristic peaks for methyl groups (δ 2.14–2.86 ppm) and aromatic protons (δ 7.16–7.69 ppm) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). For analogs like N-(3,4-dimethoxyphenethyl)acetamide derivatives, acidic conditions (pH < 3) often lead to hydrolysis of the amide bond, while thermal stress (>40°C) induces oxidative degradation .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure and purity?

- Techniques :

- NMR : Assigns proton environments (e.g., methyl groups on the tetrahydroquinoline ring at δ 1.21–1.50 ppm) and confirms regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 347 for related morpholinone-acetamide analogs) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1650–1750 cm) and NH bending (amide I/II bands) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during the synthesis of the tetrahydroquinoline core?

- Methodology : Use Design of Experiments (DoE) to test variables:

- Catalysts : Lewis acids (e.g., ZnCl) for cyclization steps.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : Controlled heating (80–100°C) minimizes side reactions. For example, yields of triazoloquinoxaline analogs improved from 45% to 72% when using DMF at 90°C .

Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Approach :

- Molecular Docking : Use crystal structures of homologous targets (e.g., dopamine D4 receptor, PDB: 5WIU) to model interactions. For m-tolyl acetamide derivatives, π-π stacking with aromatic residues (e.g., Phe) and hydrogen bonding with Asp are critical .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM/GBSA) .

Q. How can researchers resolve contradictions in biological activity data across different assay formats (e.g., cell-based vs. biochemical assays)?

- Case Study : A compound showing IC = 83.6 µM in a biochemical SmCD1 protease assay (Table) may exhibit weaker activity in cell-based schistosomiasis models due to poor membrane permeability. Validate using parallel artificial membrane permeability assays (PAMPA) and adjust logP via substituent modifications (e.g., adding polar groups to the m-tolyl ring) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

- Methodology :

- Analog Synthesis : Vary substituents on the tetrahydroquinoline ring (e.g., methyl, ethyl, halogen) and the m-tolyl group (e.g., electron-withdrawing/-donating groups).

- Biological Testing : Screen analogs against target panels (e.g., kinase inhibition, antimicrobial activity). For example, fluorination at the meta position of the tolyl group increased potency against fungal CYP51 by 3-fold .

Key Considerations for Researchers

- Synthetic Challenges : Steric hindrance at the tetrahydroquinoline 6-position may require protecting group strategies (e.g., Boc for NH groups) .

- Biological Assays : Use orthogonal assays (e.g., β-arrestin recruitment and cAMP inhibition) to confirm target engagement and reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.